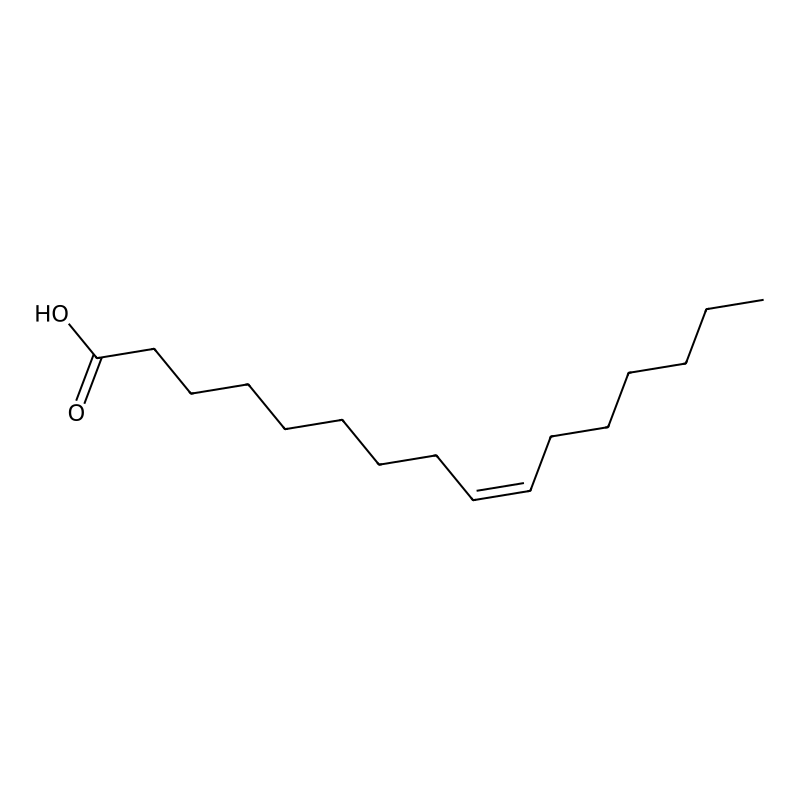Palmitoleic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Metabolism and Diabetes
One of the most promising research areas regarding palmitoleic acid is its potential role in regulating metabolism and diabetes. Studies suggest it may improve insulin sensitivity, which is the body's ability to utilize insulin effectively for blood sugar control [].
Animal studies have shown palmitoleic acid to:
- Increase insulin sensitivity in muscle cells [].
- Suppress the expression of pro-inflammatory markers in adipose tissue [].
- Enhance beta-cell proliferation and function in the pancreas, responsible for insulin production [].
While human studies are ongoing, some observational studies have linked higher levels of palmitoleic acid in adipose tissue to a lower risk of developing type 2 diabetes.
Skin Health
Emerging research explores the potential benefits of palmitoleic acid for skin health. Studies suggest it may:
Palmitoleic acid, chemically known as (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid with the molecular formula and a molecular weight of approximately 254.41 g/mol. It is characterized by a double bond between the ninth and tenth carbon atoms in its chain, which classifies it as a cis fatty acid. Palmitoleic acid is a relatively rare component of fats, primarily found in animal fats and certain plant oils, such as macadamia oil and sea buckthorn oil .
Structure
The structural representation of palmitoleic acid can be expressed as:
This structure highlights the presence of a cis double bond, which influences its biochemical properties.
- Hydrogenation: The addition of hydrogen to palmitoleic acid can convert it into palmitic acid (n-hexadecanoic acid).
- Oxidation: Under oxidative conditions, palmitoleic acid can be converted into various oxidized products, including aldehydes and ketones, which are relevant in flavor chemistry and food processing .
Palmitoleic acid exhibits several biological activities:
- Anti-inflammatory Effects: Studies indicate that palmitoleic acid may reduce inflammation by modulating pathways associated with inflammatory responses .
- Insulin Sensitivity: It has been shown to enhance insulin sensitivity in liver and skeletal muscle tissues, potentially beneficial for metabolic health .
- Activation of Peroxisome Proliferator-Activated Receptor Alpha: This fatty acid activates PPAR-alpha, a receptor involved in lipid metabolism and glucose homeostasis .
Palmitoleic acid is biosynthesized from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1. This enzyme catalyzes the introduction of a double bond between the ninth and tenth carbon atoms in the fatty acid chain .
In laboratory settings, palmitoleic acid can also be synthesized through chemical methods involving the selective hydrogenation of unsaturated fatty acids or through fermentation processes utilizing specific microorganisms that produce fatty acids.
Palmitoleic acid has various applications across different fields:
- Nutritional Supplements: Due to its potential health benefits, it is often included in dietary supplements aimed at improving metabolic health.
- Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare products.
- Food Industry: Used as an emulsifier and stabilizer in food products due to its unique fatty acid profile.
Palmitoleic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound | Type | Double Bonds | Source | Unique Feature |
|---|---|---|---|---|
| Palmitoleic Acid | Monounsaturated | 1 | Macadamia oil, sea buckthorn | Omega-7 fatty acid |
| Oleic Acid | Monounsaturated | 1 | Olive oil | Omega-9 fatty acid |
| Linoleic Acid | Polyunsaturated | 2 | Sunflower oil | Omega-6 fatty acid |
| Alpha-Linolenic Acid | Polyunsaturated | 3 | Flaxseed oil | Omega-3 fatty acid |
| Palmitic Acid | Saturated | 0 | Animal fats | Commonly found saturated fatty acid |
Uniqueness of Palmitoleic Acid
Palmitoleic acid's unique position as an omega-7 fatty acid distinguishes it from other similar compounds. Its specific biological activities related to insulin sensitivity and anti-inflammatory effects make it a subject of interest for further research in metabolic health and nutrition .
Palmitoleic acid is characterized by a 16-carbon chain with a single cis double bond at the ninth position. Its physical properties include a melting point of $$ 0.5^\circ \text{C} $$, a boiling point of $$ 162^\circ \text{C} $$ at 0.6 mmHg, and a density of $$ 0.895 \, \text{g/mL} $$ at $$ 20^\circ \text{C} $$ . The compound is insoluble in water but soluble in organic solvents such as chloroform and methanol. Its refractive index ($$ 1.457–1.459 $$) and low flash point ($$ 62^\circ \text{C} $$) make it suitable for laboratory applications requiring precise lipid handling .
Table 1: Key Chemical Properties of Palmitoleic Acid
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{30}\text{O}_2 $$ |
| Molecular Weight | 254.41 g/mol |
| Melting Point | $$ 0.5^\circ \text{C} $$ |
| Boiling Point | $$ 162^\circ \text{C} $$ at 0.6 mmHg |
| Density | $$ 0.895 \, \text{g/mL} $$ at $$ 20^\circ \text{C} $$ |
| Refractive Index | 1.457–1.459 |
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 537 of 581 companies (only ~ 7.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Pictograms

Irritant
Other CAS
2091-29-4
Wikipedia
Mercury_selenide
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
9-Hexadecenoic acid: ACTIVE







